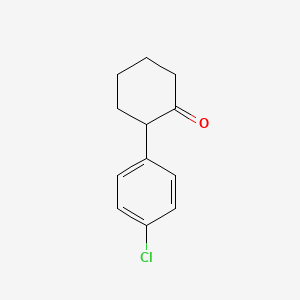

2-(4-Chlorophenyl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C12H13ClO and its molecular weight is 208.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)cyclohexan-1-one, and what factors influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using cyclohexanone derivatives and 4-chlorobenzoyl chloride. Alternative routes include oxidation of substituted cyclohexanes or condensation reactions. For example, a similar cyclohexanone derivative achieved a 56% yield under optimized conditions (petroleum ether/AcOEt solvent system) . Key factors affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency.

- Temperature : Reactions often require reflux conditions (~80–100°C).

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the aromatic ring can slow electrophilic substitution, necessitating longer reaction times .

| Condition | Solvent System | Yield | Reference |

|---|---|---|---|

| A | Petroleum ether/AcOEt (10:1) | 56% |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and cyclohexanone protons (δ 2.0–2.6 ppm for ketone-adjacent CH₂ groups). Multiplicity analysis (e.g., dtd or m) helps confirm stereochemistry .

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl) validate the structure. Cross-reference with computational models (e.g., PubChem data ) to resolve ambiguities.

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of this compound derivatives for chiral drug development?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during ketone formation or subsequent functionalization.

- Chromatography : Employ chiral stationary phases (CSPs) for HPLC purification. For example, cyclodextrin-based columns separate enantiomers of structurally similar cyclohexanones .

- Crystallography : X-ray diffraction with SHELX software refines crystal structures to confirm absolute configuration .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Receptor Binding Assays : Test analogs against NMDA receptors (as seen with ketamine derivatives ) using patch-clamp electrophysiology or radioligand displacement.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Cl with F or CH₃) and compare IC₅₀ values. For example, 3-methoxyphenyl analogs showed altered receptor affinity due to steric effects .

- Meta-Analysis : Cross-validate data across studies, noting differences in assay conditions (e.g., cell lines, pH).

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic additions or cyclizations.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Docking Studies : Predict interactions with biological targets (e.g., MDM2 or kinases ) using AutoDock Vina.

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the metabolic stability of this compound in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled compounds to track metabolites via LC-MS/MS.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation rates.

- Pharmacokinetic Modeling : Use compartmental models to estimate half-life (t₁/₂) and clearance. Reference protocols from PubChem or DSSTox .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons).

- HPLC-PDA : Quantify non-volatile impurities (e.g., unreacted starting materials) with UV detection at 254 nm.

- Elemental Analysis : Verify Cl content (theoretical vs. experimental) to assess purity .

Q. Contradiction Management

Q. How can conflicting crystallographic data for this compound derivatives be reconciled?

- Methodological Answer :

Properties

Molecular Formula |

C12H13ClO |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H13ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 |

InChI Key |

GRRKOPXUFPWKHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.